Enantiopurity vs. Racemic Mixtures
The (3R)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is supplied as an enantiopure compound with a reported purity of ≥95% from commercial sources, enabling precise stereocontrol in subsequent chemical reactions . In contrast, the racemic mixture (e.g., (Rac)-ABT-202 dihydrochloride, CAS 1258641-38-1) contains an equal amount of the (3S)-enantiomer . This distinction is fundamental for applications requiring a defined chiral environment, as the presence of the opposite enantiomer can act as an impurity, potentially confounding biological assays or reducing the enantiomeric excess of downstream products.
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Enantiopure (R)-enantiomer, reported purity ≥95% |
| Comparator Or Baseline | Racemic Mixture (1:1 ratio of R and S enantiomers) |
| Quantified Difference | The target compound is a single enantiomer, whereas the comparator is a 50:50 mixture, representing a 100% difference in enantiomeric composition. |
| Conditions | Commercial product specifications |
Why This Matters
Procurement of the single enantiomer ensures that the stereochemical variable is controlled, which is a prerequisite for reproducible research outcomes and the development of stereochemically pure pharmaceuticals.
